Cyclophellitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

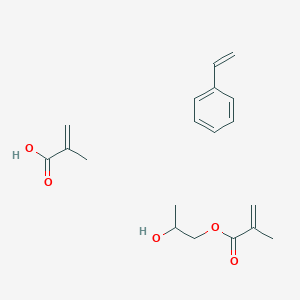

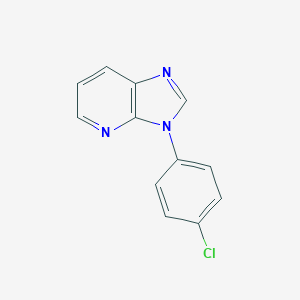

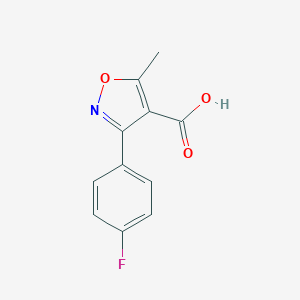

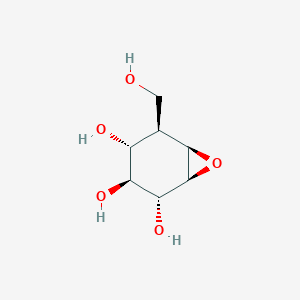

シクロフェリトールは、β-グルコシダーゼの強力な不可逆阻害剤です。グルコシドに見られるアセタール基の代わりにエポキシド基を持つβ-グルコースのシクリトール模倣体です。 シクロフェリトールは、当初、日本で発見されたサルノコシカケ属の一種から単離されました 。そのユニークな構造と強力な阻害特性により、注目を集めています。

2. 製法

合成経路と反応条件: シクロフェリトールは、市販のD-グルコシドから一連の反応によって合成できます。合成には、パラジウムクロリドを介したフェリエ反応IIによってD-グルコシドをシクロヘキサン環に変換することが含まれます。 次に、エポキシ環が立体選択的に形成されます 。 ヒドロキシメチル基のC1ユニットとしての導入は、エポキシ環への位置選択的および立体選択的な求核攻撃、それに続くβ-エポキシ環を形成するための脱離反応によって達成されます .

工業的生産方法: シクロフェリトールの具体的な工業的生産方法は広く文書化されていませんが、上記で説明した合成経路は、潜在的な大規模生産の基礎を提供します。 フェリエ反応IIにおけるパラジウムクロリドの使用は、工業用途に適した温和で効率的な方法を提供します .

準備方法

Synthetic Routes and Reaction Conditions: Cyclophellitol can be synthesized from commercially available D-glucoside through a series of reactions. The synthesis involves the conversion of D-glucoside into a cyclohexane ring via a Ferrier-II reaction mediated by palladium chloride. An epoxy ring is then formed stereoselectively . The introduction of a hydroxymethyl group as a C1 unit is achieved through regio- and stereoselective nucleophilic addition to the epoxy ring, followed by an elimination reaction to form the beta-epoxy ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of palladium chloride in the Ferrier-II reaction offers a mild and efficient method suitable for industrial applications .

化学反応の分析

反応の種類: シクロフェリトールは、保持型糖質加水分解酵素の触媒的求核剤との酸触媒による開環付加反応を受けます。 この反応により、安定なエステル結合が形成され、酵素の不可逆的な阻害につながります .

一般的な試薬と条件:

試薬: パラジウムクロリド、D-グルコシド、位置選択的および立体選択的付加のための求核剤。

主要な生成物: シクロフェリトールと糖質加水分解酵素の反応の主な生成物は、共有結合性の酵素阻害剤付加体であり、これは経時的に安定しており、不可逆的な阻害をもたらします .

4. 科学研究への応用

シクロフェリトールは、科学研究において幅広い用途があります。

化学: 糖質加水分解酵素のメカニズムを研究するためのツール化合物として使用されます。

生物学: グルコセレブロシダーゼなどの酵素の検出に使用されます。この酵素の欠損はゴーシェ病を引き起こします.

科学的研究の応用

Cyclophellitol has a wide range of applications in scientific research:

Chemistry: Used as a tool compound for studying the mechanisms of glycoside hydrolases.

作用機序

シクロフェリトールは、保持型β-グルコシダーゼに特徴的な基質-遷移状態のコンホメーションを模倣することによって作用を発揮します。酵素によって認識されると、シクロフェリトールは、酵素の触媒的求核剤との酸触媒による開環付加反応を受けます。 その結果、酵素の通常の触媒機構では加水分解できない安定なエステル結合が形成され、不可逆的な阻害につながります .

6. 類似の化合物との比較

シクロフェリトールは、β-グルコシダーゼの強力で不可逆的な阻害により、ユニークです。類似の化合物には、以下が含まれます。

シクロフェリトールアジリジン: シクロフェリトールのエポキシド酸素が窒素に置き換わった類似体であり、保持型β-グルコシダーゼの不可逆的阻害剤としても作用します.

グルクロン酸配向シクリトール誘導体: これらの化合物は、4-O-位に単純な置換基を特徴とし、β-D-エキソ-グルクロン酸酵素よりもヘパラン酵素に対して選択的です.

シクロフェリトールのユニークな構造と強力な阻害特性により、それは様々な科学および工業用途に貴重な化合物となっています。

類似化合物との比較

Cyclophellitol is unique due to its potent and irreversible inhibition of beta-glucosidases. Similar compounds include:

This compound aziridine: An analogue in which the epoxide oxygen of this compound is replaced by nitrogen, also acting as an irreversible inhibitor of retaining beta-glucosidases.

Glucurono-configured cyclitol derivatives: These compounds feature simple substituents at the 4-O-position and are selective for heparanase over beta-D-exo-glucuronidase.

This compound’s unique structure and potent inhibitory properties make it a valuable compound for various scientific and industrial applications.

特性

CAS番号 |

126661-83-4 |

|---|---|

分子式 |

C7H12O5 |

分子量 |

176.17 g/mol |

IUPAC名 |

(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |

InChIキー |

YQLWKYQDOQEWRD-GEGSFZHJSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |

SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

正規SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

同義語 |

1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

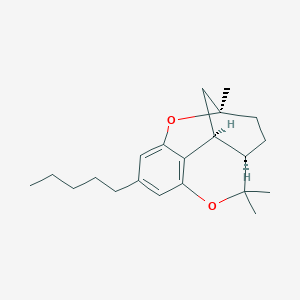

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)